![molecular formula C20H21NO4S4 B2611432 N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 896349-23-8](/img/structure/B2611432.png)
N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H21NO4S4 and its molecular weight is 467.63. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Retinoid X Receptor (RXR)-Selective Agonism
Research into analogues of bexarotene, an FDA-approved treatment for cutaneous T-cell lymphoma, has led to the synthesis of sulfonic acid analogues and novel compounds assessed for selective retinoid X receptor (RXR) agonism. These analogues were evaluated through modeling and various assays for their potential in RXR-dependent pathways, with some showing improved biological selectivity and potency, suggesting enhancements over existing therapeutics for related conditions without focusing on drug use, dosage, or side effects (Heck et al., 2016).
Thromboxane (A2) Receptor Antagonism
In the development of antithromboxane therapies, derivatives of known thromboxane A2 receptor antagonists were synthesized by replacing the carboxylic acid functional group with substituted cyclopentane-1,3-dione (CPD) bioisosteres. This led to the discovery of highly potent new analogues that offer promising leads for the development of treatments against diseases influenced by thromboxane signaling, steering clear of drug-specific administration or adverse effects (Wang et al., 2014).
Antimicrobial Agents
The synthesis of new tetrahydronaphthalene-sulfonamide derivatives showed potent antimicrobial activities against a range of bacterial and fungal pathogens. Through an innovative synthetic route, these compounds were evaluated for their inhibitory activities, with certain derivatives demonstrating significant effectiveness. This exploration provides a groundwork for future antimicrobial agents without touching upon their pharmacological dosages or side effects (Mohamed et al., 2021).
Enzyme Inhibition
A study on sulfonamides derived from indanes and tetralines revealed their inhibitory effects on human carbonic anhydrase isozymes, showcasing the potential of such derivatives in medical applications targeting enzyme activity. Specific compounds exhibited strong inhibition against particular isozymes, indicating their relevance in therapeutic interventions without mentioning specific drug applications or side effects (Akbaba et al., 2014).
Herbicidal Activity
Research into optically active sulfonamide derivatives with a 2-arylsubstituted oxiranylmethyl structure highlighted the importance of stereochemistry in their herbicidal effectiveness. The synthesis of enantiomers and their subsequent testing revealed specific isomers as the active forms, providing insights into the design of more efficient herbicides, avoiding details on usage or negative impacts (Hosokawa et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S4/c22-28(23,20-8-4-12-27-20)19(18-7-3-11-26-18)14-21-29(24,25)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-13,19,21H,1-2,5-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQFPYBSQYYADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2611351.png)
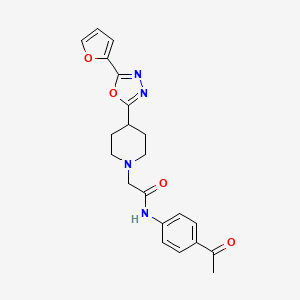
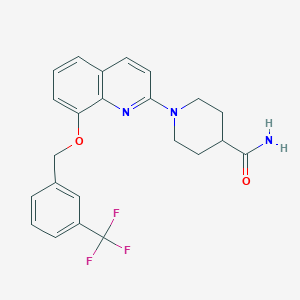
![N-(benzo[d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2611354.png)
![1-Benzothiophen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2611356.png)

![4-Chloro-N-[2-(prop-2-enoylamino)ethyl]-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide](/img/structure/B2611358.png)
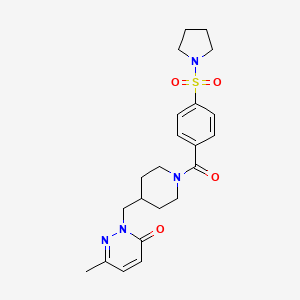
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2611363.png)
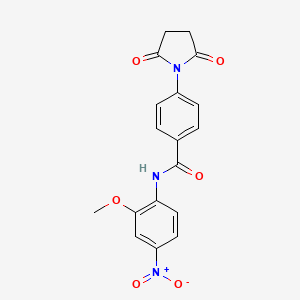
![2-hydroxy-9-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611365.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2611366.png)
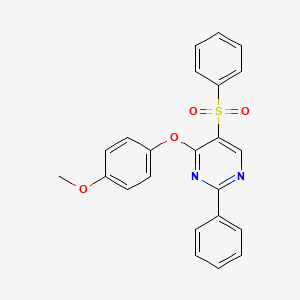
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2611369.png)